molecular formula C11H11FN2O2 B2901750 5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione CAS No. 1218234-01-5

5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B2901750
CAS No.: 1218234-01-5
M. Wt: 222.219
InChI Key: DIGHDQYYXIANAX-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol It is characterized by the presence of an imidazolidine ring substituted with an ethyl group at position 5 and a 4-fluorophenyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with ethyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione structure . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-9-10(15)14(11(16)13-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHDQYYXIANAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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